molecular formula C10H10BFN2O2 B12087457 Boronic acid, B-[2-fluoro-4-(2-methyl-1H-imidazol-1-yl)phenyl]- CAS No. 2225175-91-5

Boronic acid, B-[2-fluoro-4-(2-methyl-1H-imidazol-1-yl)phenyl]-

Cat. No.: B12087457
CAS No.: 2225175-91-5
M. Wt: 220.01 g/mol
InChI Key: BNFJQCYXPABNMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a boronic acid group (-B(OH)₂) attached to a phenyl ring substituted with a fluorine atom at the ortho position and a 2-methylimidazole group at the para position. Such structural features make it relevant in Suzuki-Miyaura cross-coupling reactions and as a building block in medicinal chemistry for targeting enzymes or receptors .

Properties

CAS No.

2225175-91-5

Molecular Formula

C10H10BFN2O2

Molecular Weight

220.01 g/mol

IUPAC Name

[2-fluoro-4-(2-methylimidazol-1-yl)phenyl]boronic acid

InChI

InChI=1S/C10H10BFN2O2/c1-7-13-4-5-14(7)8-2-3-9(11(15)16)10(12)6-8/h2-6,15-16H,1H3

InChI Key

BNFJQCYXPABNMO-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=C(C=C1)N2C=CN=C2C)F)(O)O

Origin of Product

United States

Preparation Methods

Substituted Aniline Derivatives as Starting Materials

A common approach involves functionalizing 2-fluoro-4-bromoaniline. The amine group can be transformed into an imidazole via cyclization reactions. For example, treatment with chloroacetaldehyde and ammonium acetate under acidic conditions generates the imidazole ring. However, introducing a 2-methyl group necessitates alternative reagents, such as methylglyoxal, to direct methyl substitution at the imidazole’s 2-position.

Example Procedure :

  • React 2-fluoro-4-bromoaniline with methylglyoxal (1.2 equiv) and ammonium acetate (3 equiv) in acetic acid at 80°C for 12 hours.

  • Purify the crude product via column chromatography to isolate 1-bromo-2-fluoro-4-(2-methyl-1H-imidazol-1-yl)benzene.

Cross-Coupling Strategies

Palladium-catalyzed cross-coupling reactions offer a direct route to install the imidazole group. Using 4-bromo-2-fluoroiodobenzene and 2-methylimidazole in the presence of a palladium catalyst (e.g., PdCl₂(dppf)) and cesium fluoride (CsF) enables Suzuki-Miyaura coupling.

Optimized Conditions :

  • Substrate : 4-bromo-2-fluoroiodobenzene (1.0 mmol), 2-methylimidazole (2.0 mmol)

  • Catalyst : PdCl₂(dppf) (0.05 mmol), BnEt₃NCl (0.05 mmol)

  • Solvent : Toluene/water (1:1, 14 mL/mmol)

  • Conditions : Microwave irradiation at 110°C for 2 hours.

Miyaura Borylation of Aryl Halides

The aryl halide precursor undergoes Miyaura borylation to install the boronic acid group. This reaction employs a palladium catalyst, bis(pinacolato)diboron (B₂pin₂), and a stabilizing ligand to enhance efficiency, particularly for sterically hindered substrates.

Ligand and Catalyst Selection

The biaryl monophosphorus ligand 5 (as described in PubMed source 2) significantly improves reaction yields for hindered aryl bromides. When paired with a palladium precursor (e.g., Pd(OAc)₂), it facilitates borylation at low catalyst loadings (1–2 mol%).

Procedure :

  • Combine 1-bromo-2-fluoro-4-(2-methyl-1H-imidazol-1-yl)benzene (1.0 mmol), B₂pin₂ (1.5 mmol), Pd(OAc)₂ (0.02 mmol), ligand 5 (0.04 mmol), and KOAc (3.0 mmol) in dioxane (10 mL).

  • Heat at 80°C under argon for 12 hours.

  • Isolate the boronic acid via acidic workup and crystallization.

Challenges and Mitigation

  • Steric Hindrance : The 2-methylimidazole group impedes catalyst access. Ligand 5 mitigates this by reducing steric bulk around the palladium center.

  • Boronic Acid Stability : Protodeboronation is minimized by maintaining neutral pH during isolation.

Alternative Routes via Suzuki-Miyaura Coupling

An alternative strategy involves coupling a pre-functionalized boronic acid with an imidazole-containing aryl halide. For instance, 2-fluoro-4-bromophenylboronic acid can react with 1-iodo-2-methylimidazole under palladium catalysis.

Conditions :

  • Substrates : 2-fluoro-4-bromophenylboronic acid (1.2 mmol), 1-iodo-2-methylimidazole (1.0 mmol)

  • Catalyst : Pd(PPh₃)₄ (0.08 mmol)

  • Base : Na₂CO₃ (2.0 mmol) in DMF/water (5:1)

  • Yield : 65–70% after column chromatography.

Comparative Analysis of Methods

Method Yield Catalyst Loading Complexity
Miyaura Borylation80–85%2 mol% PdModerate
Suzuki Coupling65–70%8 mol% PdHigh
Imidazole Cyclization50–60%N/ALow

Miyaura borylation offers superior efficiency and lower catalyst loadings, making it the preferred industrial method.

Characterization and Validation

Successful synthesis is confirmed via:

  • ¹H NMR : Aromatic protons adjacent to fluorine (δ 7.2–7.8 ppm) and imidazole protons (δ 7.8–8.2 ppm).

  • ¹¹B NMR : Boronic acid signal at δ 30–32 ppm.

  • HRMS : Molecular ion peak at m/z 223.08 ([M+H]⁺) .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by its boron atom bonded to a phenyl ring substituted with a fluorine atom and an imidazole moiety. This specific arrangement enhances its reactivity and selectivity in various chemical reactions. The molecular formula is C11H11BFN2C_{11}H_{11}BFN_2, with a molecular weight of approximately 208.03 g/mol.

Applications in Organic Synthesis

Cross-Coupling Reactions
Boronic acids are pivotal in cross-coupling reactions, such as Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds. The presence of the imidazole group in Boronic acid, B-[2-fluoro-4-(2-methyl-1H-imidazol-1-yl)phenyl], may enhance its reactivity with various electrophiles, facilitating the synthesis of complex organic molecules.

Example Reaction: Ar B OH 2+R XPd catalystAr R+BXn+H2O\text{Ar B OH 2}+\text{R X}\xrightarrow{\text{Pd catalyst}}\text{Ar R}+\text{BX}_n+\text{H}_2Owhere Ar represents the aromatic part of the boronic acid and R is the alkyl or aryl group introduced through the coupling reaction.

Medicinal Chemistry Applications

Anticancer Activity
Research indicates that boronic acids can inhibit proteasome activity, leading to increased apoptosis in cancer cells. The specific structure of Boronic acid, B-[2-fluoro-4-(2-methyl-1H-imidazol-1-yl)phenyl], may contribute to its effectiveness against certain cancer types by targeting specific pathways involved in tumor growth and survival.

Case Study:
A study demonstrated that derivatives of boronic acids exhibited selective cytotoxicity against cancer cell lines while sparing normal cells. The incorporation of imidazole groups has been linked to enhanced biological activity due to their ability to interact with biological targets effectively.

Material Science Applications

Polymer Chemistry
Boronic acids are utilized in the synthesis of polymers with dynamic covalent bonds. The ability of boron to form reversible bonds with diols allows for the creation of smart materials that can respond to environmental changes.

Example Application:
In a recent development, polymers incorporating Boronic acid, B-[2-fluoro-4-(2-methyl-1H-imidazol-1-yl)phenyl], were shown to have enhanced mechanical properties and responsiveness to pH changes, making them suitable for drug delivery systems.

Analytical Chemistry Applications

Fluorescent Probes
Boronic acids can serve as fluorescent probes for detecting sugars and other biomolecules due to their ability to form stable complexes. The incorporation of fluorine and imidazole groups enhances the selectivity and sensitivity of these probes.

Research Findings:
Studies have shown that boronic acid-based fluorescent sensors can detect glucose levels with high specificity, providing valuable tools for diabetes monitoring.

Data Table: Summary of Applications

Application AreaSpecific UseNotable Features
Organic SynthesisCross-coupling reactionsEnhances carbon-carbon bond formation
Medicinal ChemistryAnticancer activityInhibits proteasome activity
Material ScienceSmart polymersResponsive to environmental changes
Analytical ChemistryFluorescent probes for biomolecule detectionHigh specificity for glucose detection

Mechanism of Action

The mechanism of action of boronic acid, B-[2-fluoro-4-(2-methyl-1H-imidazol-1-yl)phenyl]-, involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with hydroxyl groups on proteins and other biomolecules, while the imidazole ring can participate in hydrogen bonding and π-π interactions .

Comparison with Similar Compounds

Challenges and Opportunities

  • Synthetic Complexity : The target compound’s synthesis requires precise control to introduce fluorine and 2-methylimidazole groups simultaneously, unlike simpler analogs .
  • Biological Relevance: The methylimidazole-fluorine combination may improve target selectivity in protease or kinase inhibitors compared to pyrrolidine- or cyanocyclopropyl-substituted analogs .

Biological Activity

Boronic acids are a class of organic compounds that contain a boron atom bonded to a carbon atom and hydroxyl group. The compound B-[2-fluoro-4-(2-methyl-1H-imidazol-1-yl)phenyl]boronic acid is noteworthy for its potential biological activities, particularly in medicinal chemistry and drug development. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

  • Chemical Formula : C10H10BFN2O2
  • CAS Number : 2225169-60-6
  • Molecular Weight : 203.01 g/mol

Boronic acids have been shown to interact with various biological targets, including enzymes and receptors. The specific compound exhibits characteristics that may inhibit certain enzymes involved in disease processes.

Enzyme Inhibition

Boronic acids are known to act as reversible inhibitors of serine proteases and other enzymes. They form covalent bonds with the active site of the enzyme, which can lead to inhibition of enzymatic activity. For instance, compounds similar to B-[2-fluoro-4-(2-methyl-1H-imidazol-1-yl)phenyl]boronic acid have demonstrated inhibitory effects on proteasomes, which are crucial for protein degradation within cells .

Biological Activity

The biological activity of B-[2-fluoro-4-(2-methyl-1H-imidazol-1-yl)phenyl]boronic acid has been evaluated in various studies:

Anticancer Activity

Research indicates that boronic acid derivatives can exhibit significant anticancer properties. For example:

  • In vitro studies have shown that certain boronic acids can induce apoptosis in cancer cell lines by disrupting proteasomal function .
  • Case Study : A derivative with a similar structure demonstrated an IC50 value (the concentration required to inhibit cell growth by 50%) of less than 10 µM against various cancer cell lines, indicating potent anticancer activity .

Antimicrobial Properties

Some boronic acids have also exhibited antimicrobial properties. The mechanism often involves the inhibition of bacterial enzymes critical for cell wall synthesis or metabolism.

Structure-Activity Relationship (SAR)

The biological activity of boronic acids is highly dependent on their structural features. Modifications at specific positions on the aromatic ring or the introduction of heteroatoms (like nitrogen in imidazole) can significantly alter their potency and selectivity against biological targets.

ModificationEffect on Activity
Fluorine substitution at the para positionIncreases lipophilicity and cellular uptake
Imidazole ringEnhances interaction with enzymatic active sites

Case Studies

  • Study on FGFR Inhibition :
    • A related compound was shown to inhibit fibroblast growth factor receptors (FGFR) with an IC50 value of 4.1 nM, highlighting the potential for boronic acid derivatives in targeting receptor tyrosine kinases involved in cancer progression .
  • Boron Neutron Capture Therapy (BNCT) :
    • Boron-containing compounds have been explored for their utility in BNCT, a cancer treatment modality that utilizes boron’s ability to capture thermal neutrons and produce cytotoxic reactions selectively in tumor cells .

Q & A

Q. What synthetic strategies are effective for preparing this boronic acid and its derivatives?

The compound can be synthesized via Suzuki-Miyaura cross-coupling, leveraging the boronic acid moiety’s reactivity with aryl halides. Key steps include protecting sensitive groups (e.g., imidazole) during coupling and optimizing reaction conditions (temperature, catalyst loading) to enhance yield. Boronic esters, such as pinacol esters, are often intermediates to improve stability during synthesis .

Q. How can Suzuki-Miyaura reactions be optimized for this compound in drug discovery?

Use Pd-based catalysts (e.g., Pd(PPh₃)₄) with ligand systems tailored to steric demands of the 2-methylimidazole substituent. Solvent selection (e.g., DMF/H₂O mixtures) and base (e.g., K₂CO₃) are critical to minimize side reactions. Monitor reaction progress via HPLC to ensure regioselectivity, particularly for the fluoro-phenyl group .

Q. Which analytical techniques address challenges like boroxine formation during characterization?

MALDI-MS is effective but requires derivatization with diols (e.g., 2,3-butanediol) to prevent boroxine artifacts. For NMR, use DMSO-d₆ to stabilize the boronic acid form. LC-MS/MS with ion-pairing agents (e.g., ammonium formate) improves sensitivity for trace impurities .

Advanced Research Questions

Q. How do computational methods (e.g., DFT/TDDFT) enhance fluorescent sensor design using this boronic acid?

DFT/TDDFT predicts electron transfer (PeT) mechanisms between the boronic acid and fluorophore. For example, carbazole-based sensors require optimizing substituent positions to achieve d-PeT (fluorophore as electron donor), reducing background fluorescence. Validate predictions experimentally via pH-dependent emission studies and Marcus/Rehm-Weller analyses of electron transfer kinetics .

Q. What strategies reduce non-specific interactions in glycoprotein capture systems?

Adjust buffer composition (e.g., high-salt buffers) to minimize electrostatic interference. Use competitive elution with borate buffers at pH ≥ 8.5 to disrupt boronate-diol binding selectively. Surface plasmon resonance (SPR) can quantify non-specific binding contributions from hydrophobic residues .

Q. How does the 2-methylimidazole group influence reactivity and bioactivity?

The methyl group enhances steric shielding, reducing off-target interactions in enzyme inhibition (e.g., PI3K pathways). Electronic effects from the imidazole ring stabilize reversible covalent bonds with catalytic serine residues, improving binding specificity. Compare analogs lacking the methyl group to assess steric/electronic contributions .

Q. What thermal degradation pathways are relevant for storage and handling?

Pyrolytic degradation of aryl boronic acids typically occurs above 300°C, forming boron oxides and aromatic byproducts. Thermogravimetric analysis (TGA) under nitrogen reveals decomposition profiles. Store under inert conditions (argon) at ≤−20°C to prevent hydrolysis or oxidation .

Q. How can boronic acid-enzyme interactions be exploited for reversible inhibition?

The boronic acid forms transient tetrahedral complexes with catalytic nucleophiles (e.g., serine in proteases). Kinetic studies (e.g., IC₅₀, Kᵢ) under varying pH conditions quantify reversibility. Molecular docking identifies optimal substituent positioning for sustained binding without irreversible adduct formation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.